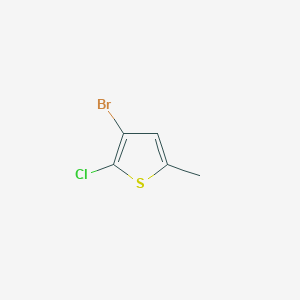

3-Bromo-2-chloro-5-methylthiophene

Description

Properties

Molecular Formula |

C5H4BrClS |

|---|---|

Molecular Weight |

211.51 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-methylthiophene |

InChI |

InChI=1S/C5H4BrClS/c1-3-2-4(6)5(7)8-3/h2H,1H3 |

InChI Key |

GROLWOFAIVSUPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on 3-Bromo-2-chloro-5-methylthiophene: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

As pharmaceutical targets become increasingly complex, the demand for highly functionalized, rigid heterocyclic scaffolds has surged. 3-Bromo-2-chloro-5-methylthiophene (CAS: 61074-63-3) represents a premium building block in modern medicinal chemistry and materials science. Featuring a unique di-halogenated thiophene core, this molecule offers orthogonal reactivity profiles that are indispensable for synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs), anti-inflammatory agents, and advanced organic polymers.

This whitepaper provides an in-depth, application-focused analysis of 3-bromo-2-chloro-5-methylthiophene, detailing its physicochemical properties, self-validating synthetic protocols, and strategic utility in drug development workflows.

Molecular Architecture & Physicochemical Profiling

The strategic value of 3-bromo-2-chloro-5-methylthiophene lies in its electronic distribution. The thiophene ring is inherently electron-rich, but the presence of two halogens (bromine at C3, chlorine at C2) exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance electron donation (+M). The methyl group at C5 provides hyperconjugative stabilization, making the ring robust against oxidative degradation while tuning its lipophilicity (LogP) for optimal protein-pocket binding.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 3-Bromo-2-chloro-5-methylthiophene |

| CAS Registry Number | 61074-63-3 |

| Molecular Formula | C5H4BrClS |

| Molecular Weight | 211.51 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Requires vacuum distillation (approx. 80–90 °C at 10 mmHg) |

| Solubility Profile | Soluble in DMF, DCM, EtOAc; Insoluble in H2O |

| Storage Conditions | 2–8 °C, protect from light and ambient moisture |

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 3-bromo-2-chloro-5-methylthiophene relies on the regioselective chlorination of 4-bromo-2-methylthiophene. As an application scientist, it is critical to understand the causality behind the reaction conditions rather than just following a recipe.

Mechanistic Rationale: We utilize N-Chlorosuccinimide (NCS) as the chlorinating agent in a mixed DMF/H₂O solvent system. Why this specific combination? DMF efficiently solubilizes the organic substrate, while the addition of water highly polarizes the N–Cl bond of NCS. This increases the electrophilicity of the chlorine atom, facilitating an Electrophilic Aromatic Substitution (EAS). The methyl group at C2 directs ortho/para, but the C5 position is adjacent to the sulfur heteroatom. Sulfur strongly stabilizes the intermediate Wheland complex (sigma complex) via resonance, driving the substitution exclusively to the C5 position (which, upon standard IUPAC renumbering, yields the 3-bromo-2-chloro-5-methylthiophene nomenclature) .

Step-by-Step Self-Validating Protocol

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, internal thermocouple, and nitrogen inlet to maintain an inert atmosphere.

-

Substrate Dissolution: Charge the flask with 4-bromo-2-methylthiophene (1.0 eq) and a 5:1 (v/v) mixture of DMF/H₂O. Stir at 300 rpm until a homogeneous solution is achieved.

-

Controlled Electrophilic Addition: Cool the reactor to 0–5 °C using an ice bath. Add NCS (1.05 eq) in five equal portions over 30 minutes. Causality: Stepwise addition prevents thermal runaway, as the EAS reaction is highly exothermic and elevated temperatures can lead to over-chlorination or ring opening.

-

Reaction Maturation & In-Process Validation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C) for 4 hours.

-

Self-Validation Step: Withdraw a 0.1 mL aliquot, quench in 1 mL H₂O/EtOAc, and analyze the organic layer via GC-MS. The reaction is deemed complete when the starting material peak (m/z ~176/178) is entirely replaced by the product's distinct isotopic cluster at m/z 210/212/214.

-

-

Work-up & Extraction: Quench the bulk reaction with 200 mL of ice water. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to selectively remove residual DMF) and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation to yield the target compound.

Synthetic workflow for 3-Bromo-2-chloro-5-methylthiophene via EAS.

Applications in Drug Development & Materials Science

The true power of 3-bromo-2-chloro-5-methylthiophene lies in its orthogonal cross-coupling potential . In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Stille), oxidative addition occurs preferentially at the weaker C–Br bond (C3). This allows chemists to site-selectively functionalize the molecule while preserving the C–Cl bond (C2) for subsequent reactions or as a permanent lipophilic vector in the final drug candidate.

-

Viral Replication Inhibitors (HIV Therapeutics): The scaffold is heavily utilized in the synthesis of novel antiretroviral compounds. The rigid thiophene core acts as a bioisostere for phenyl rings, fitting precisely into the hydrophobic pockets of HIV reverse transcriptase. Selective cross-coupling at the bromine position allows for the attachment of diverse pharmacophores .

-

Anti-inflammatory Agents: It serves as a precursor in the development of steroid sulfatase inhibitors, which are critical in treating hormone-dependent inflammatory diseases and certain oncology indications .

-

Organic Electronics: Beyond pharma, the selective borylation of the C–Br bond yields borylated thiophene monomers. These are polymerized to create highly conductive, stable organic materials for use in OLEDs and organic photovoltaics .

Downstream applications of the compound in pharmaceuticals and materials.

Analytical Validation

To ensure the integrity of the synthesized batch, rigorous analytical profiling is mandatory.

-

GC-MS (Isotopic Signature): The presence of one bromine (⁷⁹Br/⁸¹Br approx. 1:1) and one chlorine (³⁵Cl/³⁷Cl approx. 3:1) generates a highly distinct isotopic cluster for the molecular ion. The mass spectrum will show a triplet at m/z 210 (M), 212 (M+2), and 214 (M+4) in an approximate intensity ratio of 3:4:1 . Observing this exact cluster validates both the identity and the di-halogenated nature of the product.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum will exhibit a sharp singlet integrating to 3H at ~2.4 ppm, corresponding to the C5 methyl group. A single aromatic proton (C4-H) will appear as a singlet (or finely split quartet due to long-range allylic coupling with the methyl group, J ~ 1.0 Hz) in the region of 6.8–7.0 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Five distinct carbon signals will be observed. The aliphatic methyl carbon appears around 15 ppm, while the four thiophene ring carbons (three quaternary, one tertiary) will resonate between 110 and 140 ppm.

Safety, Handling, & Toxicity Profiling

As with most halogenated heteroaromatics, 3-bromo-2-chloro-5-methylthiophene must be handled with strict laboratory safety protocols .

-

Toxicity: It is classified as an acute irritant. It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).

-

Handling: All manipulations—especially the exothermic chlorination step and vacuum distillation—must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved during neat liquid transfer), safety goggles, and a flame-resistant lab coat are mandatory.

References

- Title: INHIBITORS OF VIRAL REPLICATION, THEIR PROCESS OF PREPARATION AND THEIR THERAPEUTICAL USES (WO2014053666A1)

- Title: ANTI-INFLAMMATORY COMPOUNDS (US20090227620A1)

- Title: Process for the preparation of a borylated thiophene (US20080091035A1)

-

Title: 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS (General Halogenated Thiophene Hazard Profiling) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

3-Bromo-2-chloro-5-methylthiophene CAS 61074-71-3

An In-depth Technical Guide to 3-Bromo-5-chloro-2-methylthiophene (CAS 61074-71-3): Synthesis, Properties, and Applications

Introduction and Structural Elucidation

3-Bromo-5-chloro-2-methylthiophene is a polysubstituted heterocyclic compound that serves as a highly versatile intermediate in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the thiophene scaffold is a well-established pharmacophore and a core component of advanced organic materials.[1][2][3] The strategic placement of three different functional handles—a reactive bromine atom, a stable chlorine atom, and a methyl group—on the thiophene ring allows for a range of selective chemical transformations, making it a valuable building block for constructing complex molecular architectures.

A critical point of clarification is the precise identity of the compound associated with CAS Number 61074-71-3 . While the name "3-Bromo-2-chloro-5-methylthiophene" is sometimes searched, authoritative chemical suppliers consistently link this CAS number to the isomer 3-Bromo-5-chloro-2-methylthiophene .[1][4] This guide will focus exclusively on the latter, the correct structure for the specified CAS number. The distinction is crucial as the relative positions of the substituents dictate the molecule's reactivity and its subsequent application in targeted synthesis.

Physicochemical Properties and Safety Data

Understanding the fundamental properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a research or manufacturing environment.

Physical and Chemical Properties

3-Bromo-5-chloro-2-methylthiophene is typically supplied as a colorless to light yellow liquid.[1] Like many thiophene derivatives, it is poorly soluble in water but demonstrates good solubility in common organic solvents such as dichloromethane, ethanol, and ether.[1][5] For long-term viability, it should be stored in a cool, dark environment under an inert atmosphere, with recommended temperatures between 2-8°C.[4]

| Property | Value | Source(s) |

| CAS Number | 61074-71-3 | [4] |

| Molecular Formula | C₅H₄BrClS | [1] |

| Molecular Weight | 211.51 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| IUPAC Name | 3-bromo-5-chloro-2-methylthiophene | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

Safety and Handling

This compound is classified as hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[6] Direct contact with skin and eyes should be avoided by using personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7]

| Safety Information | Details | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H227, H302, H312, H315, H319, H332, H335 | |

| Hazard Summary | Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | |

| Precautionary Stmts. | P210, P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Handling Protocol:

-

Always handle within a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Wear appropriate PPE, including nitrile or neoprene gloves, a lab coat, and chemical safety goggles.[7]

-

Keep away from heat, sparks, and open flames as the material is combustible.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from oxidizing agents.[5]

-

In case of accidental release, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[8]

Synthesis and Mechanistic Insights

While multiple synthetic routes could be envisioned, a logical and efficient approach to 3-Bromo-5-chloro-2-methylthiophene involves the regioselective bromination of the commercially available precursor, 2-chloro-5-methylthiophene.

Rationale for Synthetic Strategy

The synthesis hinges on the principles of electrophilic aromatic substitution on a substituted thiophene ring. The starting material, 2-chloro-5-methylthiophene, has two available positions for substitution: C3 and C4.

-

The 5-methyl group is an activating, ortho, para-directing group. It strongly activates the adjacent C4 position.

-

The 2-chloro group is a deactivating, ortho, para-directing group. It directs incoming electrophiles to the C3 position.

-

The sulfur atom in the ring provides overall activation and directs to the adjacent (alpha) positions, C2 and C5, which are already substituted. Its influence extends to the beta positions (C3 and C4).

The reaction outcome is a balance of these electronic effects. While the C4 position is electronically enriched by the activating methyl group, electrophilic substitution at the C3 position is often favored in 2,5-disubstituted thiophenes. This preference is attributed to the stabilization of the reaction intermediate (the sigma complex) by the adjacent sulfur and the directing effect of the C2-chloro group. Using a mild and selective brominating agent like N-Bromosuccinimide (NBS) is crucial to prevent over-bromination and control regioselectivity.[9]

Proposed Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of 3-Bromo-5-chloro-2-methylthiophene from 2-chloro-5-methylthiophene.

Materials:

-

2-chloro-5-methylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or another suitable polar aprotic solvent like DMF)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloro-5-methylthiophene (1.0 eq). Dissolve it in acetonitrile (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in portions over 10-15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Dilute the mixture with water and extract the product into dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane or a hexane/ethyl acetate gradient as the eluent, to afford 3-Bromo-5-chloro-2-methylthiophene as a pure liquid.

Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Reactivity and Applications in Drug Discovery

The synthetic value of 3-Bromo-5-chloro-2-methylthiophene lies in the differential reactivity of its two halogen atoms, enabling selective functionalization. This is a cornerstone of its utility for drug development professionals.

Principle of Selective Cross-Coupling

In modern organic synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are indispensable tools. The reactivity of aryl halides in the key oxidative addition step with a Pd(0) catalyst generally follows the trend: I > Br > Cl.

This reactivity difference can be exploited for sequential, site-selective modifications of 3-Bromo-5-chloro-2-methylthiophene. The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for a cross-coupling reaction to be performed selectively at the C3 position while leaving the C5-chloro substituent intact for a subsequent, different transformation under more forcing conditions.[10] This stepwise approach provides access to a vast array of complex, unsymmetrically substituted thiophene derivatives, which are valuable scaffolds for screening in drug discovery programs.[11]

Role in Medicinal Chemistry

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] It often serves as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and potential metabolic profiles. By using intermediates like 3-Bromo-5-chloro-2-methylthiophene, medicinal chemists can rapidly generate libraries of novel compounds for various therapeutic targets, including:

-

Kinase Inhibitors: The thiophene core can be decorated to interact with the ATP-binding site of various kinases, which are critical targets in oncology.[11]

-

GPCR Modulators: Many G-protein coupled receptor (GPCR) ligands incorporate heterocyclic motifs, and thiophenes are frequently used to optimize potency and pharmacokinetic properties.[11]

-

Anti-inflammatory and Antibacterial Agents: Thiophene derivatives have shown promise as scaffolds for developing new anti-inflammatory and antimicrobial drugs.[1][2]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected analytical data for 3-Bromo-5-chloro-2-methylthiophene.

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 ppm (s, 1H, C4-H), δ ~2.4-2.5 ppm (s, 3H, -CH₃). The exact chemical shifts are estimates. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for 5 carbons: ~140-145 ppm (C5-Cl), ~130-135 ppm (C2-CH₃), ~125-130 ppm (C4), ~110-115 ppm (C3-Br), ~15 ppm (-CH₃). |

| Mass Spec. (EI) | Characteristic isotopic cluster for one Br and one Cl atom. Molecular ion peaks at m/z 210 (M⁺, for ⁷⁹Br, ³⁵Cl), 212 (M+2, for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl), and 214 (M+4, for ⁸¹Br, ³⁷Cl). |

| IR Spectroscopy (Neat) | ~2920 cm⁻¹ (C-H stretch), ~1550 cm⁻¹ (C=C aromatic stretch), ~1450 cm⁻¹ (C-H bend), ~700-800 cm⁻¹ (C-Cl, C-Br stretches). |

Conclusion

3-Bromo-5-chloro-2-methylthiophene (CAS 61074-71-3) is a high-value synthetic intermediate with significant potential for researchers in drug discovery and materials science. Its key strengths lie in the well-defined regiochemistry and the differential reactivity of its halogen substituents, which permit selective, stepwise functionalization through modern cross-coupling chemistry. The synthetic route via electrophilic bromination of 2-chloro-5-methylthiophene is robust and scalable. A thorough understanding of its properties, safe handling procedures, and reactivity patterns enables chemists to effectively leverage this building block for the efficient construction of novel and complex molecular targets.

References

Click to expand

-

2-chloromethylthiophene. Organic Syntheses Procedure. Available at: [Link]

-

3-Bromo-2-methylthiophene | C5H5BrS | CID 96350. PubChem - NIH. Available at: [Link]

-

3-bromo-2-chloro-5-[chloro(1-methylcyclohexyl)methyl]thiophene. Chemspace. Available at: [Link]

-

(PDF) 3-Bromomethyl-5-chloro-2-benzothiophene. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET. Chem Service. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes. Beilstein Journals. Available at: [Link]

-

3-bromothiophene. Organic Syntheses Procedure. Available at: [Link]

-

Thiophene. Available at: [Link]

- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents.

-

Synthesis of 2-Bromomethyl-5-bromothiophene?. ResearchGate. Available at: [Link]

-

3-bromo-2-chloro-5-[chloro(1-methylcyclopropyl)methyl]thiophene. Chemspace. Available at: [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene. MDPI. Available at: [Link]

-

3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747. PubChem. Available at: [Link]

-

Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. OSTI.GOV. Available at: [Link]

-

3-Bromo-2-chlorothiophene - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Publishing. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 61074-71-3|3-Bromo-5-chloro-2-methylthiophene|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-5-methylthiophene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloro-5-methylthiophene

Abstract

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and characterization. Thiophene derivatives, in particular, are prevalent scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-chloro-5-methylthiophene. Leveraging established principles of NMR spectroscopy and comparative data from related substituted thiophenes, this document offers a detailed interpretation of predicted spectral data. Furthermore, it establishes a robust, field-proven experimental protocol for the acquisition of high-fidelity NMR spectra for halogenated thiophene compounds, ensuring reproducibility and scientific integrity.

Introduction: The Structural Significance of Substituted Thiophenes

3-Bromo-2-chloro-5-methylthiophene is a polysubstituted thiophene ring, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. The specific arrangement of electron-withdrawing halogens (Bromine and Chlorine) and an electron-donating group (Methyl) creates a unique electronic environment within the aromatic ring. Understanding this substitution pattern is critical for predicting reactivity, molecular interactions, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide serves to deconstruct the NMR spectral features of 3-Bromo-2-chloro-5-methylthiophene, providing a foundational reference for its characterization.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this specific molecule, the following data are predicted based on established substituent effects on the thiophene ring.[1][2] The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common and versatile NMR solvent.[3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be simple, showing two distinct signals corresponding to the single aromatic proton and the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-4 | ~7.0 - 7.3 | Singlet (s) | N/A |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C2 | ~128 - 132 |

| C3 | ~112 - 116 |

| C4 | ~130 - 134 |

| C5 | ~138 - 142 |

| -CH₃ | ~15 - 17 |

Spectral Analysis and Interpretation

The interpretation of an NMR spectrum involves a systematic analysis of chemical shifts, signal multiplicities, and coupling constants to assign each resonance to a specific nucleus within the molecule.

Analysis of the ¹H NMR Spectrum

-

H-4 (Singlet, ~7.0 - 7.3 ppm): The thiophene ring has only one remaining proton at the C4 position. With no adjacent protons within a three-bond distance, its signal is expected to be a singlet. Its chemical shift is influenced by the surrounding substituents. The bromine at C3 and the sulfur atom in the ring both contribute to its specific resonance. In 3-bromothiophene, the H4 proton appears around 7.06 ppm.[1] The additional substituents (Cl at C2 and CH₃ at C5) will further modulate this value.

-

-CH₃ (Singlet, ~2.3 - 2.5 ppm): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. This chemical shift is characteristic of a methyl group attached to an aromatic ring. For comparison, the methyl protons in 3-methylthiophene resonate at approximately 2.25 ppm.[1][4] The presence of adjacent electronegative atoms will likely cause a slight downfield shift.

Analysis of the ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative substituents causing a significant downfield shift (deshielding) of the directly attached carbon.[2]

-

C2 and C3 (~128-132 ppm and ~112-116 ppm): These carbons are directly bonded to chlorine and bromine, respectively. The high electronegativity of these halogens results in significant deshielding, shifting their signals downfield. In 3-bromothiophene, the C3 carbon (bonded to Br) is found at approximately 110.1 ppm.[1] The C2 carbon, bonded to the even more electronegative chlorine, is expected to be further downfield.

-

C4 and C5 (~130-134 ppm and ~138-142 ppm): These are the other two aromatic carbons. C5, being attached to the methyl group and adjacent to the sulfur atom, is expected to be the most downfield of the ring carbons. C4's resonance will be influenced by its proximity to the bromine- and methyl-substituted carbons.

-

-CH₃ (~15 - 17 ppm): The carbon of the methyl group is expected to appear in the typical upfield aliphatic region. In 3-methylthiophene, this carbon has a chemical shift of 15.6 ppm, providing a strong reference point.[1]

Experimental Protocol: A Self-Validating Workflow

Obtaining high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of 3-Bromo-2-chloro-5-methylthiophene.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 3-Bromo-2-chloro-5-methylthiophene is of high purity (>95%) to avoid signals from contaminants.[2]

-

Accurately weigh approximately 10-20 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for many organic compounds due to its good dissolving power and the ease of solvent removal.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity. This is observed by optimizing the shape and symmetry of the lock signal.[2]

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Number of Scans: Acquire between 16 and 64 scans to achieve an adequate signal-to-noise (S/N) ratio.

-

Relaxation Delay: Employ a relaxation delay of 2-5 seconds between scans to allow for full proton relaxation.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum, resulting in a single peak for each unique carbon.

-

Spectral Width: A spectral width of 220-240 ppm is typically sufficient for most organic molecules.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[1]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

-

Conclusion

The structural analysis of 3-Bromo-2-chloro-5-methylthiophene can be effectively performed using ¹H and ¹³C NMR spectroscopy. The predicted spectra are characterized by two singlets in the ¹H domain, corresponding to the aromatic H-4 and the C5-methyl group, and five distinct resonances in the ¹³C domain. The chemical shifts are governed by the strong deshielding effects of the halogen substituents and the shielding contribution of the methyl group. The detailed experimental protocol provided herein offers a standardized and reliable method for acquiring high-quality spectral data, which is essential for the accurate characterization of this and related heterocyclic compounds in a research and development setting.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.

- A Comparative Guide to 13C NMR Analysis of Substituted Benzo[b]thiophenes. Benchchem.

-

Takahashi, K., Sone, T., & Fujieda, K. (2006). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3). (2008). Taylor & Francis Online. Available at: [Link]

-

1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available at: [Link]

-

Supplementary Information for [Relevant Publication]. [Journal Name]. Available at: [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Journal Name]. Available at: [Link]

-

NMR Predict. nmrdb.org. Available at: [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Available at: [Link]

-

Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2018). The Journal of Chemical Physics. Available at: [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Available at: [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

-

Simulate and predict NMR spectra. nmrdb.org. Available at: [Link]

-

Predict 13C carbon NMR spectra. nmrdb.org. Available at: [Link]

-

3-(4-Bromo-2-thienyl)-4'-chloro-3'-methylacrylophenone - Optional[13C NMR]. SpectraBase. Available at: [Link]

Sources

Mechanistic Grounding: Vibrational Dynamics of Halogenated Thiophenes

Infrared Spectroscopy of 3-Bromo-2-chloro-5-methylthiophene: Mechanistic Diagnostics and Analytical Workflows

As a Senior Application Scientist, analyzing heavily substituted heterocycles requires moving beyond simple pattern matching. 3-Bromo-2-chloro-5-methylthiophene (CAS 61074-63-3) is a highly specialized, multifunctional building block frequently utilized in the synthesis of viral replication inhibitors, including advanced HIV therapeutics[1][2].

To ensure the scientific integrity of drug development pipelines, researchers must rigorously verify the identity and purity of this intermediate. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, orthogonal validation method. However, the presence of two different halogens and a methyl group on a compact thiophene ring creates complex vibrational coupling. This guide deconstructs the infrared (IR) spectral profile of 3-Bromo-2-chloro-5-methylthiophene, explaining the causality behind its vibrational modes and providing a self-validating protocol for its analysis.

The IR spectrum of a molecule is dictated by changes in its dipole moment during vibration. In 3-Bromo-2-chloro-5-methylthiophene, the asymmetric distribution of electron-withdrawing halogens (chlorine at C2, bromine at C3) and an electron-donating methyl group (at C5) highly polarizes the thiophene core.

-

The Heavy Atom Effect: The fundamental stretching frequencies of C-Cl and C-Br bonds are driven to the "fingerprint" and far-IR regions (below 700 cm⁻¹) due to the large reduced mass of the halogen atoms[3]. Furthermore, the C-Br bond (bond strength ~68 kcal/mol) is weaker and involves a heavier atom than the C-Cl bond (~81 kcal/mol), ensuring the C-Br stretch appears at a lower wavenumber[3].

-

Ring Polarization: The opposing inductive (-I) and mesomeric (+M) effects of the halogens alter the electron density of the thiophene ring. This polarization enhances the change in dipole moment (Δμ) during ring breathing modes, resulting in unusually intense C=C and C-C stretching bands between 1550 and 1350 cm⁻¹.

-

Diagnostic Out-of-Plane Bending: Because positions 2, 3, and 5 are substituted, the molecule possesses only a single aromatic proton at position 4. The out-of-plane (OOP) bending of this isolated C-H bond is a highly specific diagnostic marker for 2,3,5-trisubstituted thiophenes, consistently appearing around 830 cm⁻¹[4].

Mechanistic pathways of substituent effects on the IR vibrational modes.

Quantitative Spectral Assignments

To facilitate rapid quality control and spectral interpretation, the expected IR absorption bands for 3-Bromo-2-chloro-5-methylthiophene are summarized below. These assignments are synthesized from established spectroscopic data on halogenated thiophenes[4][5].

| Wavenumber Region (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment | Mechanistic Rationale |

| 3110 – 3050 | Weak to Medium | Heteroaromatic C-H Stretch | Stretching of the isolated proton at the C4 position. |

| 2960 – 2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C5 methyl group. |

| 1530 – 1410 | Strong | Ring C=C and C-C Stretch | Thiophene core breathing; intensified by halogen polarization. |

| 1380 – 1350 | Medium | Aliphatic C-H Bend | Symmetric "umbrella" bending of the -CH₃ group. |

| 835 – 820 | Strong | Aromatic C-H OOP Bend | Critical Diagnostic: Confirms 2,3,5-trisubstitution pattern. |

| 680 – 640 | Strong | C-Cl Stretch | Lower frequency due to the mass of the chlorine atom. |

| 580 – 520 | Strong | C-Br Stretch | Lowest frequency stretching mode due to the heavy bromine atom. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Traditional KBr pellet transmission spectroscopy is susceptible to moisture absorption, which can obscure the 3000 cm⁻¹ region. For halogenated liquid or low-melting solid intermediates like 3-Bromo-2-chloro-5-methylthiophene, Attenuated Total Reflectance (ATR) FTIR is the authoritative standard[5]. ATR is non-destructive, requires zero sample dilution, and prevents water artifact interference.

Step-by-Step Self-Validating Methodology

Step 1: System Initialization and Cleaning

-

Action: Clean the Diamond or ZnSe ATR crystal using a lint-free wipe and high-purity isopropanol. Allow it to air dry completely.

-

Causality: Isopropanol is chosen because it evaporates without leaving hydrocarbon residues that would artificially inflate the 2960–2850 cm⁻¹ (aliphatic C-H) region, ensuring the methyl signals observed belong strictly to the sample.

Step 2: Background Acquisition

-

Action: Acquire a background spectrum of the empty, clean crystal (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

-

Causality: The background scan captures ambient atmospheric water vapor and CO₂. The software ratios this out of the final sample spectrum, acting as a self-correcting baseline mechanism.

Step 3: Sample Application

-

Action: Deposit 1–2 drops (if liquid) or 2–5 mg (if solid) of 3-Bromo-2-chloro-5-methylthiophene directly onto the crystal. If solid, engage the pressure anvil to ensure intimate contact.

-

Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 micrometers into the sample. Without intimate physical contact, the signal-to-noise ratio will degrade unacceptably.

Step 4: Spectral Acquisition and Processing

-

Action: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm via the spectrometer software.

-

Causality: 32 scans reduce random detector noise by a factor of √32. The ATR correction is mandatory because the penetration depth of the IR beam is wavelength-dependent (deeper at lower wavenumbers). Without correction, the C-Cl and C-Br stretches (400–700 cm⁻¹) will appear artificially massive compared to the C-H stretches.

Standardized workflow for ATR-FTIR acquisition and validation.

Application in Reaction Monitoring and Quality Control

In pharmaceutical manufacturing, 3-Bromo-2-chloro-5-methylthiophene is often synthesized via the regioselective chlorination of 4-bromo-2-methylthiophene using N-chlorosuccinimide (NCS)[2].

IR spectroscopy serves as an excellent tool for reaction monitoring in this workflow. The successful conversion of the precursor to the target molecule can be validated by two distinct spectral changes:

-

Appearance of the C-Cl Stretch: The emergence of a strong, sharp band between 680 and 640 cm⁻¹ confirms the incorporation of the chlorine atom[4].

-

Shift in the OOP Bending: The precursor (disubstituted thiophene) will have a different out-of-plane C-H bending profile compared to the highly diagnostic ~830 cm⁻¹ band of the newly formed 2,3,5-trisubstituted product[4].

By tracking these specific vibrational modes, chemists can definitively confirm the completion of the halogenation step before advancing the intermediate into cross-coupling reactions for viral inhibitor synthesis.

References

-

Molaid. "3-bromo-2-chloro-5-methylthiophene - CAS 61074-63-3." Molaid Chemical Database. Available at: [Link]

-

Díaz-Alzamora, F. R., et al. "Synthesis of Poly[(3-(6-(9-anthracenylmethoxy)hexyl)thiophene)-co-(3-(6-bromohexyl)thiophene)] Postfunctionalized from Poly(3-(6-bromohexyl)thiophene): A Comparative Study of the Base Polymer with Its Chlorinated Analogous." International Journal of Polymer Science, Hindawi. Available at: [Link]

-

"Halogen Bonding in Halothiophene Building Blocks." Crystal Growth & Design, ACS Publications. Available at: [Link]

-

"Reactions of Brominated Polyethylene with Aromatic Thiolate Compound." Journal of Applied Polymer Science. Available at: [Link]

-

"Infrared and Raman - Characteristic Group Frequencies." Catalysis Eprints Database, IIT Madras. Available at: [Link]

Sources

Stability and storage of 3-Bromo-2-chloro-5-methylthiophene

An In-depth Technical Guide: Stability and Storage of 3-Bromo-2-chloro-5-methylthiophene for Advanced Research Applications

Introduction

3-Bromo-2-chloro-5-methylthiophene is a polysubstituted heterocyclic compound that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms at specific positions, makes it a versatile precursor for the development of complex molecular architectures through various cross-coupling reactions.[1][2] The utility of this reagent in medicinal chemistry, materials science, and agrochemical development is contingent upon its purity and integrity.[3][4] However, like many halogenated heterocycles, its stability can be compromised by improper storage and handling.

This technical guide provides a comprehensive overview of the stability profile, potential degradation pathways, and field-proven protocols for the storage and handling of 3-Bromo-2-chloro-5-methylthiophene. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the compound's quality, ensuring the reliability and reproducibility of their experimental outcomes.

Chemical Identity and Properties

Understanding the fundamental physicochemical properties of 3-Bromo-2-chloro-5-methylthiophene is the first step toward establishing appropriate handling and storage parameters.

Caption: Figure 1. Chemical Structure of 3-Bromo-2-chloro-5-methylthiophene.

Table 1: Physicochemical Properties of 3-Bromo-2-chloro-5-methylthiophene and Related Compounds

| Property | Value / Description | Rationale / Source |

|---|---|---|

| Molecular Formula | C₅H₄BrClS | Derived from structure. |

| Molecular Weight | 229.51 g/mol | Calculated from formula. |

| Appearance | Typically a light yellow liquid | Based on similar compounds like 3-Bromo-2-chlorothiophene.[5] |

| Purity | ≥95% (as typically supplied) | Common purity standard for specialized chemical reagents. |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform). | General property of non-polar organic molecules.[5] |

| Reactivity | The C-Br and C-Cl bonds are active sites for metal-halogen exchange and cross-coupling reactions.[1] | The reactivity of halogenated thiophenes is well-documented.[1][6] |

Stability Profile and Potential Degradation Pathways

While specific kinetic stability data for 3-Bromo-2-chloro-5-methylthiophene is not extensively published, its structure allows for the extrapolation of potential degradation pathways based on the known chemistry of halogenated thiophenes.[7] The primary factors influencing its stability are temperature, atmosphere (oxygen and moisture), and light.

-

Thermal Sensitivity : Elevated temperatures can provide the activation energy needed to initiate decomposition, potentially leading to the elimination of HBr or HCl and subsequent polymerization or rearrangement. Storage in a cool environment is crucial to minimize thermal degradation.[7]

-

Atmospheric Sensitivity :

-

Oxidation : The electron-rich thiophene ring is susceptible to oxidation, which can compromise the structural integrity of the molecule. This process can be accelerated by air exposure.

-

Hydrolysis : The carbon-halogen bonds, particularly the C-Br bond, can be susceptible to hydrolysis upon exposure to moisture, leading to the formation of hydroxy-substituted thiophenes. This is a common degradation pathway for reactive halides.[7]

-

-

Photosensitivity : Aromatic and halogenated compounds can be sensitive to UV and visible light, which can induce radical reactions or other forms of photodegradation.[7] Storing the compound in the dark is a necessary precaution.

-

Chemical Incompatibility : This compound should be considered incompatible with strong oxidizing agents, which can react aggressively with the thiophene ring.[5][8][9]

Caption: Figure 2. Potential Degradation Pathways for 3-Bromo-2-chloro-5-methylthiophene.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity of 3-Bromo-2-chloro-5-methylthiophene.

Long-Term Storage Protocol

For storage periods exceeding one month, the following conditions are recommended to ensure maximum stability.

Table 2: Recommended Long-Term Storage Conditions

| Condition | Recommendation | Rationale | Source |

|---|---|---|---|

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain compound stability. | [7] |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. | [7] |

| Light | Keep in a dark place (e.g., amber glass vial) | To prevent light-induced degradation (photodegradation). | [7] |

| Container | Tightly sealed container with a PTFE-lined cap | To prevent contamination, evaporation, and moisture ingress. | [5][7][10][11] |

| Location | Store in a well-ventilated, designated chemical storage area | To safely dissipate any potential vapors and ensure compliance with safety regulations. |[5][8][10] |

Handling Procedures for Experimental Use

To prevent the degradation of the bulk material during routine use, a systematic workflow should be followed.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, remove the container from cold storage and allow it to equilibrate to ambient temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing inside the cold container upon opening.

-

Inert Environment: Conduct all transfers in a fume hood.[9] For optimal protection, perform transfers under a gentle stream of inert gas (Argon or Nitrogen) or within a glovebox.

-

Aliquoting: Use a clean, dry syringe or pipette to withdraw the desired amount. Avoid introducing any contaminants into the stock container. It is best practice to create smaller, single-use aliquots for daily experiments to avoid repeated warming and cooling cycles of the primary stock.

-

Resealing: After dispensing, flush the headspace of the primary container with inert gas before tightly resealing the cap.

-

Return to Storage: Promptly return the primary container to the recommended refrigerated storage conditions (2-8°C).

Protocol for Stability Assessment

To ensure the highest quality for critical applications, an in-house stability assessment is recommended. This protocol serves as a self-validating system to confirm the purity of the compound before use.

Caption: Figure 3. Experimental Workflow for Monitoring Compound Stability.

Protocol for Purity Analysis by GC-MS

This method provides a robust means to separate the parent compound from potential volatile impurities or degradation products.

-

Objective: To determine the purity of 3-Bromo-2-chloro-5-methylthiophene and identify any degradants.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions (Illustrative):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from 40 to 400 m/z.

-

-

Analysis: Integrate the peak area of the parent compound and any impurity peaks. Calculate the purity as the percentage of the parent peak area relative to the total peak area. Compare the mass spectra of any new peaks to a library (e.g., NIST) to tentatively identify degradation products.[7]

-

Conclusion

3-Bromo-2-chloro-5-methylthiophene is a valuable synthetic intermediate whose utility is directly linked to its chemical purity. Based on the chemistry of analogous halogenated thiophenes, it is susceptible to degradation from thermal stress, atmospheric exposure (moisture and oxygen), and light.[7] The integrity of this reagent is best maintained by strict adherence to recommended storage conditions, specifically refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere and protected from light.[7] By implementing the handling and stability verification protocols outlined in this guide, researchers can ensure the quality of their material, leading to more reliable and reproducible scientific outcomes.

References

-

PubChem. (2026). 3-Bromo-2-methylthiophene. National Institutes of Health. [Link]

-

Gedye, R. N., Sadana, Y. N., & Leger, R. (1985). The electroreduction of halogenated thiophenes. Canadian Journal of Chemistry, 63(9), 2669-2673. [Link]

-

Guirgis, J. P., & Gupton, J. T. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 386-401. [Link]

-

Johnson, P. S., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 2876-2884. [Link]

-

Zhang, Y., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Journal of Materials Chemistry A, 9(42), 24029-24037. [Link]

Sources

- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chemscene.com [chemscene.com]

Engineering the Electronic Landscape: A Technical Guide to 3-Bromo-2-chloro-5-methylthiophene Derivatives

Executive Summary

Thiophene derivatives serve as foundational scaffolds in both organic electronics and medicinal chemistry. The specific functionalization found in 3-bromo-2-chloro-5-methylthiophene provides a highly tunable electronic landscape[1]. As a tri-functionalized heterocycle, it offers researchers precise control over frontier molecular orbital (FMO) energy levels while providing orthogonal reactive handles for late-stage functionalization. This whitepaper details the causality behind its electronic properties, the logic governing its chemoselective reactivity, and field-proven protocols for its integration into complex molecular architectures.

Structural Rationale and Electronic Modulation

Every substituent on the 3-bromo-2-chloro-5-methylthiophene ring plays a deterministic role in modulating the molecule's stability and reactivity[1]:

-

5-Methyl Group (+I): This group provides weak inductive electron donation, slightly raising the Highest Occupied Molecular Orbital (HOMO). Crucially, it provides essential steric shielding at the highly reactive 5-position, preventing unwanted oxidative polymerization during device operation or metabolic degradation in vivo.

-

2-Chloro Group (-I, +M): The chlorine atom exerts a strong inductive electron-withdrawing effect that stabilizes the electron-rich thiophene ring against ambient oxidation. It effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO), increasing the electron affinity of the system.

-

3-Bromo Group (-I, +M): While it also contributes to lowering the FMO energy levels, its primary function is serving as a regioselective synthetic handle. The carbon-bromine (C-Br) bond dissociation energy is significantly lower than that of the adjacent C-Cl bond, establishing a thermodynamic differential that dictates chemoselectivity.

Frontier Molecular Orbitals (FMO) and Reactivity

Understanding the HOMO and LUMO energy gaps is paramount for predicting both chemical reactivity and downstream material performance[2]. In organic synthesis, the electrophilicity of a substrate is directly correlated to its LUMO energy; a lower LUMO indicates a higher propensity to accept electron density, thereby facilitating oxidative addition by transition metals[2].

The introduction of halogens onto the thiophene core systematically depresses both HOMO and LUMO levels[3]. This depression is highly advantageous in organic photovoltaics (OPVs), where a deeper HOMO level in the donor molecule correlates directly with a higher open-circuit voltage (

Table 1: Representative Electronic Properties of Thiophene Derivatives (Note: Values are theoretical DFT/B3LYP/6-31G approximations demonstrating the FMO depression trend upon halogenation).*

| Compound | HOMO (eV) | LUMO (eV) | Bandgap ( | Dipole Moment (Debye) |

| Thiophene (Unsubstituted) | -6.50 | -1.50 | 5.00 | 0.55 |

| 2-Chloro-5-methylthiophene | -6.35 | -1.65 | 4.70 | 1.82 |

| 3-Bromo-2-chloro-5-methylthiophene | -6.58 | -1.92 | 4.66 | 2.15 |

Regioselective Synthetic Workflows

The co-presence of bromine and chlorine on the same aromatic ring presents a classical challenge in chemoselectivity. However, the C-Br bond (~70 kcal/mol) is significantly weaker than the C-Cl bond (~86 kcal/mol). This ~16 kcal/mol thermodynamic differential translates into a massive kinetic preference for Palladium(0) to undergo oxidative addition exclusively at the 3-position[4].

Catalytic cycle of regioselective Suzuki-Miyaura coupling at the C-Br bond.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

As an application scientist, it is critical to emphasize that successful cross-coupling of polyhalogenated heterocycles relies on precise catalyst selection and temperature control[4].

Objective: To synthesize 3-aryl-2-chloro-5-methylthiophene via regioselective arylation, leaving the 2-chloro handle intact for subsequent functionalization.

Mechanistic Rationale: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step, thereby minimizing competitive dehalogenation or isomerization side reactions. A biphasic 1,4-Dioxane/H₂O solvent system is employed to solubilize both the organic substrates and the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate complex required for transmetalation.

Step-by-Step Methodology:

-

Reagent Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-chloro-5-methylthiophene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Strict anaerobic conditions are required to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

-

Solvent Addition: Via syringe, add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v ratio) to achieve a substrate concentration of ~0.2 M.

-

Catalyst Introduction: Briefly remove the septum under a positive stream of Argon and quickly add Pd(dppf)Cl₂ (0.05 equiv). Reseal the flask.

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously for 4–6 hours. Critical Parameter: Do not exceed 90°C. Higher temperatures provide enough thermal energy to overcome the activation barrier for C-Cl oxidative addition, leading to unwanted bis-arylated byproducts.

-

Reaction Monitoring & Workup: Monitor the reaction via TLC or GC-MS. Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the target compound.

Applications in Advanced Fields

-

Organic Electronics: The resulting 3-aryl-2-chloro-5-methylthiophene derivatives are excellent building blocks for push-pull conjugated polymers. The residual chlorine atom can be utilized in late-stage Yamamoto or Stille polymerizations to yield materials with deep HOMO levels, enhancing the environmental stability of OFETs and the efficiency of OPVs[3].

-

Drug Discovery: In medicinal chemistry, this scaffold acts as a metabolically robust bioisostere for substituted benzenes. The 5-methyl and 2-chloro groups effectively block the most metabolically labile sites of the thiophene ring, preventing cytochrome P450-mediated epoxidation and subsequent toxicity, while the 3-position allows for the modular attachment of pharmacophores.

References

-

[1] 3-Bromo-2-chloro-5-methylthiophene | Research Chemical, BenchChem. URL:

-

[4] Commercial Suppliers and Technical Guide for 3-Bromo-2-methylbenzo[b]thiophene, BenchChem. URL:

-

[3] Theoretical electronic properties (HOMO, LUMO, Gap) obtained by B3LYP/6-31G(d), ResearchGate. URL:

-

[2] Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi RCS, WuXi AppTec. URL:

Sources

Solvatochromic Properties of 3-Bromo-2-chloro-5-methylthiophene Derivatives: A Technical Guide to D-π-A Push-Pull Systems

Executive Summary

The development of highly sensitive microenvironmental probes relies heavily on the precise engineering of solvatochromic fluorophores. Among heterocyclic building blocks, 3-bromo-2-chloro-5-methylthiophene stands out as a uniquely versatile scaffold. Its specific substitution pattern provides orthogonal reactivity, allowing researchers to construct highly polarized Donor-π-Acceptor (D-π-A) architectures. This whitepaper explores the mechanistic foundations, structural tuning, and self-validating experimental protocols required to characterize the solvatochromic properties of these advanced thiophene derivatives.

The Scaffold: Orthogonal Reactivity for D-π-A Architectures

The utility of 3-bromo-2-chloro-5-methylthiophene lies in its asymmetric halogenation and steric protection:

-

C5-Methyl Group: Provides a weak inductive (+I) electron-donating effect that stabilizes the thiophene ring and sterically blocks the C5 position from unwanted polymerization or side reactions during cross-coupling.

-

Orthogonal Halogens (C2-Cl, C3-Br): The carbon-bromine bond at C3 undergoes oxidative addition significantly faster than the carbon-chlorine bond at C2. This kinetic difference allows for the sequential, site-specific installation of an electron-donating group (D) via standard Suzuki-Miyaura coupling, followed by the installation of an electron-accepting group (A) using specialized Buchwald-Hartwig or elevated-temperature Suzuki conditions.

This sequential functionalization transforms the neutral thiophene core into a highly conjugated push-pull system, where the thiophene ring acts as a polarizable π-bridge.

Structural functionalization of the thiophene core leading to Intramolecular Charge Transfer.

Mechanistic Dynamics of Thiophene Solvatochromism

Thiophene is an exceptional π-bridge due to its lower aromatic stabilization energy compared to benzene, which facilitates highly efficient electron delocalization[1].

When a D-π-A thiophene derivative absorbs a photon, it undergoes Intramolecular Charge Transfer (ICT) , transitioning from the ground state (

In polar solvents, the solvent dipoles rapidly reorient to stabilize this highly polar excited state—a process known as solvent relaxation. This stabilization lowers the energy gap between the excited state and the ground state prior to emission, resulting in a pronounced bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases. This phenomenon is classified as positive solvatochromism [1].

Conversely, specific structural modifications—such as the creation of cationic push-pull thiophene dyes—can yield negative solvatochromism , where the ground state is actually more polar than the excited state[2]. Analyzing these solvatochromic shifts provides a highly accessible method for estimating the first-order hyperpolarizability (β) of the chromophores, bypassing the need for complex non-linear optical spectroscopic equipment[2].

Photophysical Profiling & Quantitative Data

The sensitivity of a 3-bromo-2-chloro-5-methylthiophene derivative to its solvent environment is mathematically modeled using the Lippert-Mataga equation , which correlates the Stokes shift (

Where

Table 1: Solvatochromic Parameters for a Representative 3-Bromo-2-chloro-5-methylthiophene D-π-A Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Orientation Polarizability (Δf) | Abs. Max (λ_abs, nm) | Em. Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Cyclohexane | 2.02 | 1.426 | 0.000 | 385 | 440 | 3246 |

| Toluene | 2.38 | 1.496 | 0.013 | 390 | 465 | 4135 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.210 | 395 | 510 | 5708 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 0.217 | 398 | 535 | 6433 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 0.263 | 405 | 580 | 7449 |

Note: Data illustrates the typical profound positive solvatochromism of these architectures—exhibiting minimal shifts in absorption but massive bathochromic shifts in emission.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to measure solvatochromism must actively rule out confounding variables such as solute aggregation or specific solvent-solute hydrogen bonding.

Standardized experimental workflow for the quantification of solvatochromic properties.

Protocol 1: Aggregation-Free Solvatochromic Acquisition

Causality: Solvatochromism relies purely on solute-solvent interactions. If the dye concentration is too high, solute-solute interactions (e.g., π-π stacking, excimer formation) will dominate, creating artificial spectral shifts that mask true solvatochromism.

-

Solvent Preparation: Rigorously dry all solvents over molecular sieves. Validation: Trace water can act as a protic quencher, artificially suppressing fluorescence and skewing the perceived polarity of aprotic solvents[3].

-

Stock Solution: Prepare a

M stock solution of the thiophene derivative in spectroscopic-grade DCM. -

Beer-Lambert Validation (Self-Validating Step): Prepare serial dilutions ranging from

M to-

Integrity Check: Plot Absorbance vs. Concentration. If the relationship is strictly linear, the dye is monomeric. If it deviates from linearity, ground-state aggregation is occurring, and the working concentration must be reduced until linearity is restored.

-

-

Spectral Acquisition: Using the validated monomeric concentration (typically

M), record the UV-Vis absorption and fluorescence emission spectra across the solvent series.

Protocol 2: Dipole Moment Calculation via Lippert-Mataga

Causality: The Lippert-Mataga model assumes the fluorophore is a spherical cavity and that specific hydrogen-bonding interactions are negligible.

-

Data Conversion: Convert all

values from nanometers to wavenumbers (cm⁻¹). Calculate the Stokes shift ( -

Aprotic Plotting (Self-Validating Step): Plot

against the orientation polarizability (-

Integrity Check: A high linear correlation (

) validates that general solvent effects dominate. If a protic solvent (e.g., ethanol) is subsequently added to the plot and deviates significantly from this trendline, it confirms the presence of specific hydrogen-bonding interactions, which must be mathematically isolated.

-

-

Slope Analysis: Extract the slope of the linear fit. Using the estimated Onsager cavity radius (

) derived from DFT calculations, solve for the change in dipole moment (

Advanced Applications in Sensing & Delivery

Because the ICT state of these thiophene derivatives is hyper-sensitive to microenvironmental changes, they serve as powerful analytical tools:

-

Trace Water and Ion Detection: Thiophene-based D-π-A fluorophores can be quenched by trace amounts of protic solvents (like water and alcohols), achieving detection limits as low as 59 ppm. Furthermore, derivatives equipped with specific acceptor groups (e.g., dicyanovinyl) act as extremely sensitive colorimetric and fluorescent sensors for dangerous ions like cyanide (CN⁻) and hydroxide (OH⁻), which induce massive hypsochromic shifts upon nucleophilic attack[3].

-

Nanocarrier Integrity Probing: In drug delivery, solvatochromic probes are utilized to investigate solubilization dynamics within green-inspired nano- and microemulsions. By monitoring the solvatochromic shift of the encapsulated dye, researchers can continuously evaluate the internal polarity and structural integrity of the nanocarrier without disrupting the emulsion[4].

References

Sources

Methodological & Application

Application Note: Regioselective Bromination of 2-Chloro-5-methylthiophene for Photochromic Switch Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, self-validating experimental protocols, and downstream applications in dithienylethene (DTE) synthesis.

Introduction & Mechanistic Rationale

The development of advanced photochromic materials, particularly dithienylethenes (DTEs), relies heavily on the precision synthesis of highly functionalized thiophene building blocks. DTEs are highly valued in optical memory, photopharmacology, and super-resolution imaging due to their exceptional thermal stability and fatigue resistance[1]. A critical intermediate in the assembly of these molecular switches is 4-bromo-2-chloro-5-methylthiophene (strictly named by IUPAC as 3-bromo-5-chloro-2-methylthiophene)[2].

Causality of Regioselectivity

The bromination of 2-chloro-5-methylthiophene is a textbook example of competing directing effects in electrophilic aromatic substitution. In the starting material, the highly reactive

The regioselectivity is governed by the electronic nature of the substituents:

-

C-5 Methyl Group: Acts as an activating group via hyperconjugation (+I effect) and directs the incoming electrophile to its ortho position (C-4).

-

C-2 Chloro Group: Acts as a net deactivating group via inductive withdrawal (-I effect), despite having a weak ortho/para directing resonance effect (+M).

Because the activating effect of the methyl group strongly dominates the deactivating nature of the halogen, the C-4 position becomes the most nucleophilic site on the thiophene ring. Consequently, bromination occurs almost exclusively at C-4, yielding the desired intermediate without significant formation of the C-3 brominated isomer[3].

Electrophilic aromatic substitution pathway highlighting regioselective bromination at C-4.

Experimental Protocol: Bromination Workflow

This protocol utilizes elemental bromine in chloroform. While N-bromosuccinimide (NBS) in acetic acid is a viable alternative[4], elemental bromine provides rapid, clean conversion with straightforward workup for this specific electron-rich substrate[2].

Reagents and Equipment

-

Starting Material: 2-Chloro-5-methylthiophene (1.0 equiv). (Note: This can be synthesized upstream via the chlorination of 2-methylthiophene using NCS[2]).

-

Reagents: Bromine (

, 1.05 equiv), Anhydrous Chloroform ( -

Quenching Agents: Saturated aqueous Sodium Thiosulfate (

), Distilled Water. -

Equipment: Flame-dried round-bottom flask, addition funnel, magnetic stirrer, ice bath, short-path vacuum distillation apparatus.

Step-by-Step Methodology

-

Preparation: Dissolve 2-chloro-5-methylthiophene (e.g., 10.0 g, 75.4 mmol) in anhydrous

(50 mL) under a nitrogen atmosphere.-

Causality:

is selected as it is a non-coordinating, non-polar solvent that effectively solvates both the thiophene and bromine without participating in electrophilic side reactions.

-

-

Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

-

Causality: Initiating the reaction at 0 °C suppresses the exothermic nature of the bromine addition, preventing radical-mediated allylic bromination at the methyl group and avoiding polybromination.

-

-

Electrophile Addition: Dissolve

(12.6 g, 79.1 mmol) in -

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours[2].

-

Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC) using 100% hexanes as the eluent. The reaction is complete when the starting material spot disappears, replaced by a slightly lower Rf spot corresponding to the brominated product.

-

Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold saturated aqueous

.-

Causality: The thiosulfate immediately reduces any unreacted electrophilic bromine to inert bromide ions, preventing unwanted oxidation or halogenation during solvent evaporation.

-

-

Extraction & Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (

mL). Combine the organic layers, wash with brine, and dry over anhydrous -

Purification: Purify the crude dark oil via vacuum distillation. Collect the fraction boiling at ~35 °C under 5 mmHg vacuum[2].

Quantitative Data & Characterization

The purified product is a self-validating system; its identity and purity can be immediately confirmed via

| Parameter | Value / Description |

| Chemical Name | 4-Bromo-2-chloro-5-methylthiophene |

| IUPAC Name | 3-Bromo-5-chloro-2-methylthiophene |

| CAS Number | 61074-63-3 |

| Molecular Formula | |

| Molecular Weight | 211.51 g/mol |

| Typical Yield | 80 – 85% |

| Boiling Point | ~35 °C at 5 mmHg |

| Appearance | Colorless to light-yellow oil |

Downstream Application: Synthesis of Dithienylethenes (DTEs)

The primary utility of 4-bromo-2-chloro-5-methylthiophene is its role as a nucleophilic precursor in the synthesis of photochromic DTE cores[1].

Because the bromine atom at C-4 is significantly more reactive toward lithium-halogen exchange than the chlorine atom at C-2, treating the intermediate with n-butyllithium (n-BuLi) at -78 °C selectively generates the 4-lithiated species. This nucleophile is then reacted with a perfluorinated bridge, such as octafluorocyclopentene, in a controlled addition-elimination sequence to form the DTE dichloride core[1]. The remaining chloro groups can subsequently be functionalized via Suzuki cross-coupling to tune the optical properties of the switch.

Synthetic workflow for preparing photochromic dithienylethenes (DTEs).

References

-

[1] How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch (PMC / RSC Publishing). 5

-

[4] Syntheses of dithienylcyclopentene optical molecular switches (University of Groningen). 4

-

[3] Thiophenes - John A. Joule Editor (National Academic Digital Library of Ethiopia). 3

-

[2] Photoswitchable Aggregation-Induced Emission of Dithienylethene-Tetraphenylethene Conjugate for Optical Memory and Super-Resolution Imaging (The Royal Society of Chemistry). 2

Sources

- 1. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. pure.rug.nl [pure.rug.nl]

- 5. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01458D [pubs.rsc.org]

Application Notes & Protocols: Regioselective Suzuki Coupling of 3-Bromo-2-chloro-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemoselectivity in Thiophene Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is indispensable in the synthesis of biaryls and conjugated systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly insightful substrate: 3-Bromo-2-chloro-5-methylthiophene . Its dihalogenated nature presents a classic challenge and opportunity in synthetic strategy—chemoselectivity. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond allows for a stepwise, regioselective functionalization of the thiophene core. Understanding and controlling this selectivity is paramount for the efficient construction of complex molecular architectures.

Generally, the reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling follows the order: I > Br > OTf > Cl.[5][6][7][8] This established principle forms the basis of our synthetic approach, enabling the preferential coupling at the more labile C-3 bromine position while leaving the more robust C-2 chlorine atom untouched for subsequent transformations. This application note provides the foundational principles, optimized conditions, and detailed protocols to successfully achieve this selective transformation.

The Mechanistic Blueprint: A Three-Step Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10] The process is fundamentally a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The catalytic cycle begins with a low-valent Palladium(0) complex inserting itself into the carbon-halogen bond of the organohalide (in our case, the C-Br bond of 3-Bromo-2-chloro-5-methylthiophene). This is often the rate-determining step and results in a Palladium(II) intermediate.[6][9][11] The weaker bond dissociation energy of the C-Br bond compared to the C-Cl bond is the primary reason for the selective activation at the C-3 position.[7]

-

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) complex.[9][11] This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species), which is significantly more reactive and readily transfers its organic moiety to the palladium center, displacing the halide.[12][13][14][15]

-